2-isobutyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
Chemical Identity and Nomenclature of 2-Isobutyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Systematic IUPAC Nomenclature and Structural Formula
The compound’s IUPAC name is derived from its isoquinoline core, which is substituted at positions 1, 2, and 4. The systematic nomenclature follows:
- Position 1 : A ketone group (oxo).
- Position 2 : An isobutyl group (2-methylpropyl).
- Position 4 : A carboxamide moiety (-CONH-) linked to a thiazole ring. The thiazole is further substituted at position 4 with a pyridin-2-yl group.
The full IUPAC name is 2-isobutyl-1-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide .
Structural Formula :
The molecule features a bicyclic isoquinoline scaffold fused with a thiazole ring. Key structural elements include:
- Isoquinoline core : A 10-membered bicyclic system with nitrogen at position 2.
- Thiazole ring : A five-membered heterocycle containing sulfur and nitrogen, connected via the carboxamide group.
- Pyridine substituent : A six-membered aromatic ring with one nitrogen atom, attached to the thiazole’s position 4.
The structural complexity is illustrated below (simplified representation):
Isoquinoline
|
O
||
C1-Oxo
|
C2-Isobutyl
|
C4-Carboxamide → Thiazole → Pyridine
CAS Registry Number and Molecular Descriptors
The compound is registered under CAS 1401599-68-5 . Its molecular descriptors are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈N₄O₂S |
| Molecular Weight | 390.5 g/mol |
| SMILES Notation | CC(C)CN1C(=O)C2=C(C=CC=C2)C(=O)N1C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
| InChIKey | YGLIKELHOXHWBG-UHFFFAOYSA-N |
The SMILES string encodes the isoquinoline backbone, isobutyl substituent, and thiazole-pyridine linkage.
Physicochemical Properties and Stability Profiling
Solubility and Partitioning
- Aqueous Solubility : Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic aromatic rings and thiazole moiety.
- Organic Solvents : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations >10 mM.
- LogP (Octanol-Water) : Estimated at 3.2 ± 0.3, indicating moderate lipophilicity suitable for membrane permeability.
Thermal and pH Stability
- Melting Point : Not experimentally reported; predicted range: 180–200°C (decomposition likely above 200°C).
- Degradation Pathways :
- Acidic Conditions : Hydrolysis of the amide bond at pH < 3.
- Basic Conditions : Thiazole ring oxidation at pH > 10.
- Photostability : Susceptible to UV-induced degradation; recommended storage in amber glass at -20°C.
Solid-State Characterization
- Crystallinity : Amorphous powder under standard conditions.
- Hygroscopicity : Low moisture absorption (<1% w/w at 60% relative humidity).
Properties
Molecular Formula |
C22H20N4O2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H20N4O2S/c1-14(2)11-26-12-17(15-7-3-4-8-16(15)21(26)28)20(27)25-22-24-19(13-29-22)18-9-5-6-10-23-18/h3-10,12-14H,11H2,1-2H3,(H,24,25,27) |
InChI Key |
XZAUFHKJKHVYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
2-Isobutyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including an isoquinoline core, thiazole ring, and pyridine substituent, suggest significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of 2-isobutyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is with a molecular weight of approximately 404.5 g/mol. The compound's structure is characterized by:
| Feature | Description |
|---|---|
| Isoquinoline Core | Central structure providing biological activity |
| Thiazole Ring | Potential interaction with enzymes and receptors |
| Pyridine Substituent | Enhances binding affinity and selectivity |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. The thiazole moiety is particularly important for this activity, potentially interacting with bacterial enzymes and disrupting metabolic pathways.
Anticancer Activity
Research has shown that derivatives of isoquinoline and thiazole often demonstrate anticancer properties. For instance, compounds structurally related to 2-isobutyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide have been linked to cell cycle inhibition and apoptosis in various cancer cell lines.
Case Study:
In a study evaluating similar compounds against human tumor cell lines (e.g., Mia PaCa-2, PANC-1), notable anticancer activity was observed, suggesting that the compound may inhibit key pathways involved in tumor growth .
Anti-inflammatory Effects
Compounds sharing structural similarities often exhibit anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
The biological activity of 2-isobutyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can be attributed to its ability to bind specific molecular targets:
- Enzyme Inhibition: The thiazole ring may inhibit enzymes critical for disease progression.
- Receptor Interaction: The compound may interact with receptors involved in pain and inflammation signaling.
- Cell Cycle Modulation: Similar compounds have shown the ability to arrest cell cycles in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isobutyl group or substitutions on the thiazole ring could enhance potency and selectivity against specific targets.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,2-dihydroisoquinoline | Similar isoquinoline and thiazole structure | Antimicrobial |
| 4-(Pyridin-3-yl)thiazol-2-amines | Thiazole-based amines | Anticancer |
| Isoquinoline derivatives | Isoquinoline core | Anti-inflammatory |
Preparation Methods
Castagnoli-Cushman Reaction for Core Assembly
The Castagnoli-Cushman reaction between homophthalic anhydride (6a ) and 1,3,5-triazinanes (5 ) provides direct access to 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid derivatives. For the target compound, homophthalic anhydride reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane under reflux in acetic acid, yielding 7a (R₁ = H). Hydrolysis of the methyl ester (if present) with aqueous NaOH affords the free carboxylic acid.
Reaction Conditions:
Alternative Cyclization Approaches
Patent literature describes cyclization of 2-alkoxycarbonylphenylacetonitriles with ammonium acetate in polyphosphoric acid (PPA) to form 1-oxo-1,2-dihydroisoquinoline-4-carboxylic esters. This method avoids specialized equipment but requires stringent temperature control (150–160°C) to prevent decomposition.
Introduction of the Isobutyl Group at Position 2
Alkylation of the Isoquinoline Nitrogen
Direct alkylation of the 1-oxo-1,2-dihydroisoquinoline core with isobutyl bromide is challenging due to the poor nucleophilicity of the deprotonated nitrogen. Mitsunobu conditions (DIAD, PPh₃) with isobutanol prove effective, achieving 62% yield.
Optimized Protocol:
Reductive Amination Strategy
An alternative route involves reductive amination of 2-keto intermediates. Treatment of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with isobutylamine and NaBH₃CN in MeOH at pH 5 (AcOH) provides the secondary amine, albeit with moderate yield (45%).
Carboxamide Formation
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acid chloride using oxalyl chloride (2 eq) in DCM with catalytic DMF. Subsequent reaction with 4-(pyridin-2-yl)thiazol-2-amine in the presence of Et₃N (3 eq) yields the carboxamide.
Critical Parameters:
Coupling Reagents for Direct Amidation
HATU-mediated coupling in DMF at 0°C → RT provides superior yields (85%) compared to EDCI/HOBt (72%).
Procedure:
-
Mix 2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq), and 4-(pyridin-2-yl)thiazol-2-amine (1.1 eq) in DMF.
-
Stir for 6 h at RT.
Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine
Hantzsch Thiazole Synthesis
Condensation of 2-aminopyridine with α-bromoacetylpyridine in ethanol/water (1:1) at 80°C forms the thiazole ring.
Reaction Scheme:
Yield: 65% after column chromatography (SiO₂, CH₂Cl₂/MeOH = 9:1).
Cross-Coupling Approaches
Suzuki-Miyaura coupling of 2-aminothiazole boronic ester with 2-bromopyridine using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 100°C achieves 70% yield.
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Improvements
Pd nanoparticles (2 nm) immobilized on CeO₂ enhance cross-coupling yields (82%) while reducing metal leaching.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the recommended synthetic pathways for 2-isobutyl-1-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide?
A multi-step synthesis is typically employed:
- Step 1 : Condensation of 1,2-dihydroisoquinoline-4-carboxylic acid derivatives with 2-amino-4-(pyridin-2-yl)thiazole using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF (dimethylformamide) with N-methylmorpholine (NMM) as a base. This yields the carboxamide core .
- Step 2 : Functionalization of the isoquinoline scaffold with an isobutyl group via alkylation or nucleophilic substitution under anhydrous conditions .
- Critical Notes : Monitor reaction progress via TLC (thin-layer chromatography) to minimize side reactions. Purification often requires flash chromatography (e.g., C18 reverse-phase columns) or recrystallization from MeOH/EtOAc mixtures .
Q. How should structural confirmation and purity assessment be conducted for this compound?
- NMR Spectroscopy : Use - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm the presence of characteristic signals:
- Isoquinoline protons (δ 7.5–8.5 ppm, aromatic region).
- Thiazole protons (δ 8.1–8.3 ppm).
- Isobutyl group (δ 0.9–1.2 ppm, methyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (e.g., [M+H] ion).
- HPLC : Purity >95% confirmed via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the primary biological targets of structurally related isoquinoline-thiazole derivatives?
- Kinase Inhibition : Compounds with pyridyl-thiazole substituents often target tyrosine kinases (e.g., EGFR, VEGFR) due to their ATP-binding site mimicry .
- Antimicrobial Activity : Thiazole moieties may disrupt bacterial cell wall synthesis or fungal ergosterol pathways .
- Experimental Validation : Use in vitro assays (e.g., MTT for cytotoxicity, enzyme-linked immunosorbent assays for kinase inhibition) .
Advanced Research Questions
Q. How can the compound’s activity against cancer cell lines be optimized through structural modifications?
- Rational Design :
- Replace the isobutyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with kinase domains .
- Introduce electron-withdrawing groups (e.g., -NO, -CF) on the pyridine ring to improve binding affinity .
- Screening Workflow :
- Synthesize derivatives via parallel combinatorial chemistry.
- Test in dose-response assays (IC determination) against panels of cancer cell lines (e.g., HeLa, MCF-7) .
Q. What experimental strategies are recommended for resolving contradictions in biological activity data across studies?
- Source Analysis : Compare assay conditions (e.g., serum concentration, incubation time) that may alter compound stability or bioavailability .
- Structural Cross-Validation : Re-synthesize disputed compounds and verify purity via NMR and LC-MS to rule out batch variability .
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure target binding affinities .
Q. How can computational methods predict the environmental fate of this compound?
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradability (BIOWIN), bioaccumulation potential (BCF), and toxicity (ECOSAR) .
- Degradation Pathways : Simulate hydrolysis under varying pH (e.g., pH 5–9) and UV exposure to identify breakdown products .
- Validation : Compare predictions with experimental data from OECD 301/302 guideline tests .
Q. What methodologies are effective for studying interactions between this compound and DNA/protein targets?
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to proteins .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase domains .
- X-ray Crystallography : Co-crystallize the compound with purified targets (e.g., EGFR) for atomic-resolution interaction maps .
Methodological Considerations
Q. How should stability studies be designed for long-term storage of this compound?
- Conditions : Test stability in DMSO stock solutions (-20°C, 6 months) and solid-state samples (25°C/60% RH, 12 months).
- Analytical Tools : Monitor degradation via HPLC and LC-MS. Common degradation products include oxidized thiazole rings or hydrolyzed carboxamide groups .
Q. What are the best practices for scaling up synthesis without compromising yield?
- Optimize Solvents : Replace DMF with less toxic alternatives (e.g., acetonitrile) for large-scale reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for improved coupling efficiency in alkylation steps .
- Process Analytics : Implement in-line FTIR or PAT (process analytical technology) to monitor reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
